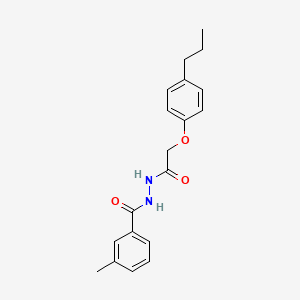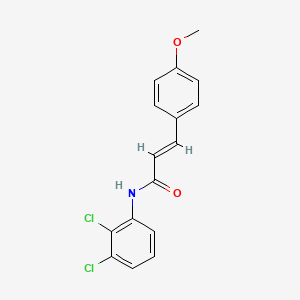
3-methyl-N'-(2-(4-propylphenoxy)acetyl)benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a benzoyl group substituted with a methyl group at the third position, and a phenoxyacetohydrazide moiety with a propyl group at the fourth position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Preparation of 3-Methylbenzoyl Chloride: This can be achieved by reacting 3-methylbenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-Propylphenoxyacetic Acid: This involves the reaction of 4-propylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 4-Propylphenoxyacetohydrazide: This step involves the reaction of 4-propylphenoxyacetic acid with hydrazine hydrate.
Coupling Reaction: Finally, the 3-methylbenzoyl chloride is reacted with 4-propylphenoxyacetohydrazide in the presence of a base such as pyridine to yield N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE.
Industrial Production Methods
Industrial production of N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted hydrazides or acylated products.
科学研究应用
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmacologically active compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
作用机制
The mechanism of action of N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazide moiety can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- N’-(3-METHYLBENZOYL)-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE
- N’-(3-METHYLBENZOYL)-2-(4-BUTYLPHENOXY)ACETOHYDRAZIDE
- N’-(3-METHYLBENZOYL)-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE
Uniqueness
N’-(3-METHYLBENZOYL)-2-(4-PROPYLPHENOXY)ACETOHYDRAZIDE is unique due to the specific substitution pattern on the benzoyl and phenoxyacetohydrazide moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
3-methyl-N'-[2-(4-propylphenoxy)acetyl]benzohydrazide |
InChI |
InChI=1S/C19H22N2O3/c1-3-5-15-8-10-17(11-9-15)24-13-18(22)20-21-19(23)16-7-4-6-14(2)12-16/h4,6-12H,3,5,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
ADUPPUODRAPZKW-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CC=CC(=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(Z)-(3-methoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B11690088.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11690090.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-4-(2,5-dimethyl-1H-pyrrol-1-YL)benzohydrazide](/img/structure/B11690091.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-5-methylfuran-2-carbohydrazide](/img/structure/B11690099.png)

![(2E)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11690108.png)
![2-hydroxy-N'-[(E)-{4-[(5-nitropyridin-2-yl)oxy]phenyl}methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11690120.png)
![(5Z)-3-cyclohexyl-5-[(4-hydroxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690122.png)

![(5Z)-3-(3-Methylphenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690142.png)
![Benzyl 2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetate](/img/structure/B11690145.png)

![4-bromo-N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11690160.png)
